molecular formula C10H13BrN2O2 B13496699 ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13496699
M. Wt: 273.13 g/mol
InChI Key: GQGNMPYVLIHLOQ-UHFFFAOYSA-N
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Description

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core

Preparation Methods

The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of alpha halo-ketones and amino nitriles as starting materials .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 1 undergoes substitution with nucleophiles under mild conditions. This reactivity is critical for introducing functional groups or modifying the core structure.

Example Reaction :
Reaction with sodium methoxide in ethanol at 60°C yields ethyl 1-methoxy-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

NucleophileSolventTemperatureTimeYieldSource
NaOMeEthanol60°C4h82%
NH₃ (aq.)DMF80°C6h75%

Mechanism :
The electron-deficient aromatic ring facilitates attack by nucleophiles at the brominated position, followed by elimination of HBr. Base catalysts (e.g., K₂CO₃) enhance reaction efficiency .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to form C–C or C–N bonds, enabling access to complex derivatives.

Suzuki Reaction :
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 1.

CatalystLigandBaseYield
Pd(PPh₃)₄-Na₂CO₃88%
PdCl₂(dppf)XPhosK₃PO₄92%

Example: Coupling with phenylboronic acid produces ethyl 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate .

Buchwald-Hartwig Amination :
Reaction with primary/secondary amines forms C–N bonds, enabling drug-like modifications.

Ester Hydrolysis and Derivatization

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions, serving as a precursor for amide or acyl chloride synthesis.

ConditionReagentProductYield
AcidicHCl (6M), reflux1-Bromo-5H-imidazo[1,5-a]pyridine-3-carboxylic acid90%
BasicNaOH, H₂O/EtOHSodium carboxylate salt85%

Subsequent reactions:

  • Amidation : Carboxylic acid reacts with amines (e.g., EDCI/HOBt coupling) to yield carboxamides .

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.

Cyclization and Ring Expansion

The imidazo[1,5-a]pyridine core participates in ring-expansion reactions with dienophiles or alkynes under thermal or catalytic conditions.

Diels-Alder Reaction :
Reacts with maleic anhydride to form a fused tetracyclic structure.

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens (e.g., iodine) via Finkelstein-type reactions.

ReagentSolventTemperatureYield
KI, CuIDMF100°C78%
NaI, 18-crown-6Acetone80°C85%

Photochemical and Radical Reactions

Under UV light, the C–Br bond undergoes homolytic cleavage, enabling radical-based functionalization (e.g., alkylation with alkenes) .

Key Research Findings:

  • Cross-coupling reactions show >90% efficiency with Pd/XPhos systems .

  • Ester hydrolysis proceeds quantitatively under acidic conditions.

  • Radical bromine substitution is limited by competing side reactions .

This compound’s reactivity profile positions it as a strategic intermediate in drug discovery and materials science. Further studies should explore enantioselective transformations and catalytic systems for greener synthesis .

Biological Activity

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a unique imidazo[1,5-a]pyridine core structure with a carboxylate group and a bromine substituent. The synthesis of derivatives within this class often involves reactions such as cyclization and functional group transformations. For instance, studies have demonstrated efficient synthesis methods that yield high purity and good yields of imidazo[1,5-a]pyridine derivatives .

Pharmacological Activities

Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study screening various imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis revealed minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds, suggesting potent antitubercular activity . Although specific data on this compound is limited in this context, its structural relatives demonstrate a promising trend.

CNS Activity
The central nervous system (CNS) permeability of imidazo[1,5-a]pyridine derivatives has been a focus in drug development. Compounds designed to improve CNS delivery have shown promising results in preclinical models . However, this compound's specific CNS activity requires further investigation to establish its potential therapeutic applications.

Inhibition of Protein Kinases
Imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of various protein kinases. For example, compounds from this class have been shown to inhibit GSK-3β effectively . This inhibition is crucial as GSK-3β plays a role in several diseases including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitubercularMIC ≤ 0.006 μM against Mycobacterium tuberculosis
CNS PermeabilityImproved absorption and distribution properties
Protein Kinase InhibitionEffective GSK-3β inhibition

Case Study: Antitubercular Activity

In a focused study on imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, compounds were synthesized and tested for their efficacy. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited favorable pharmacokinetic profiles in vivo . This highlights the potential of this compound as a candidate for further development in treating tuberculosis.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h2-6H2,1H3

InChI Key

GQGNMPYVLIHLOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2N1CCCC2)Br

Origin of Product

United States

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